(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Description
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS: 1086376-57-9) is a fluorinated aromatic compound with a molecular formula of C₁₃H₁₀F₃NO₂ and a molecular weight of 269.23 g/mol . Its structure comprises a phenylmethanol moiety linked via an ether bond to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-5-2-6-17-12(11)19-10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCIWBWAJOHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193225 | |
| Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-22-7 | |
| Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyridine Intermediate with Trifluoromethyl Substitution
The pyridine ring bearing the trifluoromethyl group at the 3-position is commonly synthesized or procured as a starting material. The trifluoromethyl group is introduced via:
- Direct trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under nucleophilic or radical conditions.
- Alternatively, commercial availability of 3-(trifluoromethyl)pyridin-2-ol or 3-(trifluoromethyl)pyridin-2-yl halides facilitates downstream coupling.
Formation of the Biaryl Ether Linkage
The critical step involves coupling the trifluoromethylpyridine moiety to the phenyl ring bearing a hydroxymethyl substituent. This is typically achieved through:
- Nucleophilic aromatic substitution (SNAr) : Reacting 3-(trifluoromethyl)pyridin-2-ol or its halide derivatives with 3-hydroxybenzyl alcohol or protected forms under basic conditions.
- Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or Ullmann-type ether synthesis : Using aryl halides and phenol derivatives in the presence of palladium catalysts and appropriate ligands to form the aryl-oxygen-aryl bond.
Typical reaction conditions include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4, Pd2(dba)3, or CuI for Ullmann |
| Base | K2CO3, Cs2CO3, NaOH |
| Solvent | DMF, DMSO, toluene, or ethanol |
| Temperature | 80–120 °C |
| Reaction time | 6–24 hours |
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Trifluoromethylation or sourcing | CF3I, radical initiators or commercial source | 3-(Trifluoromethyl)pyridin-2-ol or halide |
| 2 | Ether formation (coupling) | Pd catalyst, base, solvent, heat | Biaryl ether intermediate |
| 3 | Reduction or deprotection | NaBH4, LiAlH4, or Pd/C hydrogenation | Final (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol |
Industrial and Scale-Up Considerations
- Continuous flow reactors have been employed to improve the efficiency and reproducibility of the coupling reactions.
- Optimization of catalyst loading and choice of base reduces costs and environmental impact.
- Purification typically involves recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.
Chemical Reaction Analysis
Types of Reactions Involved
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Trifluoromethylation | Introduction of CF3 group on pyridine ring | CF3I, Ruppert–Prakash reagent (TMSCF3) |
| Ether Formation | Coupling of phenol and pyridine derivatives | Pd catalysts, bases (K2CO3, Cs2CO3) |
| Reduction | Conversion of aldehyde/ester to benzyl alcohol | NaBH4, LiAlH4, Pd/C hydrogenation |
Reaction Conditions and Yields
Studies report ether formation yields typically ranging from 70% to 90% under optimized conditions, with high regioselectivity for the 2-oxygen substitution on the pyridine ring. The presence of the trifluoromethyl group can influence reactivity by electronic effects, requiring adjustment of reaction parameters.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Trifluoromethyl group introduction | Radical trifluoromethylation or sourcing | CF3I, TMSCF3, or commercial material | Variable | Commercial availability simplifies step |
| Biaryl ether bond formation | Pd-catalyzed cross-coupling or SNAr | Pd(PPh3)4, K2CO3, DMF, 80–120 °C | 70–90 | Critical step for structural integrity |
| Benzyl alcohol installation | Reduction or hydrogenation | NaBH4, LiAlH4, Pd/C | >85 | Final functional group adjustment |
Research Findings and Notes
- The trifluoromethyl group significantly affects the electronic properties of the pyridine ring, impacting coupling efficiency and requiring optimization of catalyst systems.
- Palladium-catalyzed ether formation is preferred over classical Ullmann methods due to milder conditions and higher yields.
- The hydroxymethyl group on the phenyl ring can be sensitive to oxidation; thus, inert atmosphere and controlled temperature are recommended during synthesis.
- Industrial methods focus on scalability using continuous flow and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanol derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to increase the potency and selectivity of drugs by enhancing their interactions with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. A study focusing on similar trifluoromethylated pyridine derivatives showed promising results in inhibiting cancer cell proliferation, suggesting that (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol could also possess similar effects .
Table 1: Summary of Anticancer Studies
| Compound | Activity | Reference |
|---|---|---|
| Trifluoromethylated Pyridines | Inhibits proliferation in cancer cells | |
| This compound | Potential candidate for further study |
Agrochemical Applications
The compound's lipophilic nature makes it an attractive candidate for agrochemical formulations. Compounds with similar structures have been utilized as herbicides and fungicides due to their ability to penetrate plant tissues effectively.
Case Study: Herbicidal Properties
Research has demonstrated that trifluoromethylated compounds can enhance herbicidal activity. A study on related compounds found that they effectively inhibited specific weed species, indicating that this compound may also exhibit herbicidal properties worth exploring .
Table 2: Herbicidal Activity of Trifluoromethyl Compounds
| Compound | Target Species | Activity Level | Reference |
|---|---|---|---|
| Trifluoromethyl Pyridine Derivatives | Various weeds | High | |
| This compound | Under investigation | TBD |
Material Science
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of advanced materials such as polymers and coatings.
Case Study: Polymer Additives
Research indicates that adding trifluoromethylated compounds to polymer matrices can enhance thermal stability and mechanical properties. This suggests that this compound could be utilized as an additive in polymer formulations to improve performance characteristics .
Table 3: Properties of Trifluoromethylated Polymer Additives
| Polymer Type | Additive Used | Property Enhanced | Reference |
|---|---|---|---|
| Polycarbonate | Trifluoromethylated phenols | Thermal stability | |
| Polyethylene | This compound | TBD |
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard or internal standard due to its well-defined chemical properties.
Case Study: Chromatographic Techniques
The compound’s stability and distinct spectral characteristics make it suitable for use in chromatographic methods such as HPLC and GC-MS for the analysis of complex mixtures .
Table 4: Applications in Analytical Chemistry
Mechanism of Action
The mechanism by which (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Differences
Trifluoromethyl vs. -CF₃ (target compound) offers superior metabolic stability compared to -OCF₃, which may undergo oxidative cleavage .
Substituent Position on Pyridine :
- Moving the -CF₃ group from the 3-position (target compound) to the 5-position (CAS: 1020325-22-7) alters steric interactions. For example, the 5-position isomer may exhibit weaker binding to biological targets due to reduced proximity to the ether linkage .
Chlorine vs.
Biological Activity
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, also known as CAS Number 1427460-22-7, is a compound with significant potential in medicinal chemistry due to its unique structural features, including the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₀F₃NO₂
- Molecular Weight : 269.23 g/mol
- CAS Number : 1427460-22-7
- MDL Number : MFCD21602385
The trifluoromethyl group in this compound enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets. This modification can lead to increased potency in inhibiting specific enzymes or receptors involved in various diseases.
Antidepressant Effects
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit antidepressant-like effects. For instance, a related compound demonstrated modulation of serotonergic and noradrenergic systems, suggesting that this compound may similarly influence these pathways. The antidepressant effects were assessed using behavioral tests in animal models, showing significant promise for future therapeutic applications .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases. For example, structural activity relationship (SAR) studies indicate that trifluoromethyl-substituted phenols can enhance potency against targets like serotonin transporters. The introduction of the trifluoromethyl group has been shown to increase the inhibitory potency significantly compared to non-fluorinated analogs .
Case Studies and Research Findings
- Antidepressant-Like Activity : A study focusing on related trifluoromethyl compounds highlighted their potential as antidepressants by demonstrating their interaction with serotonin receptors in mouse models. This suggests that this compound may share similar properties due to its structural similarities .
- Inhibition of Serotonin Uptake : Research has shown that compounds with a trifluoromethyl group can exhibit enhanced inhibition of serotonin uptake, which is critical in treating mood disorders. This effect was quantified, showing a marked increase in potency when compared to non-fluorinated counterparts, reinforcing the importance of this functional group in drug design .
- Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds suggest that this compound may have favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. This could enhance its bioavailability and therapeutic efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features of (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, and how do they influence its reactivity and biological interactions?
- The compound contains a pyridine ring substituted with a trifluoromethyl group at position 3, linked via an ether bond to a phenylmethanol group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification or oxidation) . The pyridine ring’s electron-withdrawing nature impacts nucleophilic substitution and redox behavior .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Key steps include:
- Ether bond formation : Use coupling agents like tripotassium phosphate in tetrahydrofuran (THF) to facilitate the reaction between pyridine and phenol derivatives .
- Hydroxyl group introduction : Methanol/NaOH hydrolysis followed by acid quenching (e.g., HCl) to stabilize intermediates .
- Purification : Employ solvent mixtures (hexane/ethyl acetate) for recrystallization and monitor purity via HPLC (e.g., retention time 0.29 minutes under SQD-FA50 conditions) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- LCMS : Confirm molecular weight (e.g., m/z 393 [M+H]+) .
- HPLC : Assess purity and retention behavior under standardized conditions .
- NMR : Resolve structural ambiguities (e.g., hydroxyl proton integration, trifluoromethyl group splitting patterns) .
Advanced Research Questions
Q. How does the compound’s reactivity change under varying pH or solvent conditions, and what mechanistic insights can be derived?
- Acidic conditions : Protonation of the pyridine nitrogen increases electrophilicity, favoring nucleophilic attack at the trifluoromethyl-substituted position .
- Oxidative environments : The hydroxyl group oxidizes to aldehydes/carboxylic acids (e.g., using KMnO₄), altering bioavailability .
- Polar aprotic solvents (e.g., DMSO): Enhance solubility of intermediates during fluorination steps .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., herbicidal vs. enzyme-inhibitory effects)?
- Dose-response studies : Test across concentrations to identify threshold effects (e.g., low doses may inhibit enzymes, while high doses act as herbicides) .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro/fluoro groups) to isolate functional group contributions .
- Binding assays : Use SPR or ITC to quantify interactions with target enzymes (e.g., acetolactate synthase in plants) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking simulations : Use SMILES strings (e.g.,
C1=CC(=NC(=C1CO)C(F)(F)F)F) to model binding to enzyme active sites . - DFT calculations : Analyze electron density around the trifluoromethyl group to predict metabolic stability .
- MD simulations : Track conformational changes in aqueous vs. lipid environments to optimize solubility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis steps involving volatile solvents (e.g., ethyl acetate) .
- Waste disposal : Segregate halogenated waste for specialized treatment to avoid environmental contamination .
Advanced Applications & Methodologies
Q. How can this compound serve as a precursor for designing enzyme inhibitors or fluorescent probes?
- Enzyme inhibitors : Functionalize the hydroxyl group with sulfonate esters to enhance binding to catalytic sites .
- Fluorescent probes : Conjugate with fluorophores (e.g., dansyl chloride) via the hydroxyl group for imaging studies .
Q. What cross-disciplinary approaches integrate synthetic chemistry, biology, and computational tools to study this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
